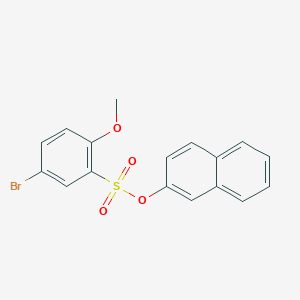

2-naphthyl 5-bromo-2-methoxybenzenesulfonate

Beschreibung

2-naphthyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that features a naphthyl group, a bromine atom, a methoxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Eigenschaften

IUPAC Name |

naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNXNSIUXXDRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-naphthyl 5-bromo-2-methoxybenzenesulfonate typically involves several steps. One common method starts with the preparation of 5-bromo-2-naphthol, which can be synthesized from 5-amino-2-naphthol using a Sandmeyer reaction. The hydroxyl group is protected as a methyl ether, and the sulfonic acid group is introduced as an activating and protecting group . The sulfonate group allows for the use of only water and sulfuric acid as solvents, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

2-naphthyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The naphthyl and methoxy groups can undergo oxidation and reduction under specific conditions.

Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

2-naphthyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-naphthyl 5-bromo-2-methoxybenzenesulfonate exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, for example, the compound participates in oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-naphthyl 5-bromo-2-methoxybenzenesulfonate include:

5-bromo-2-methoxynaphthalene: Lacks the sulfonate group, making it less reactive in certain conditions.

2-naphthyl 5-chloro-2-methoxybenzenesulfonate: Substitutes chlorine for bromine, which can affect reactivity and reaction conditions.

2-naphthyl 5-bromo-2-methoxybenzenesulfonate is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.